molecular formula C9H9N5O B7753965 5-(pyridin-2-ylmethylamino)-2H-1,2,4-triazin-3-one

5-(pyridin-2-ylmethylamino)-2H-1,2,4-triazin-3-one

Cat. No.: B7753965
M. Wt: 203.20 g/mol
InChI Key: XVYZPVOKSSHWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(pyridin-2-ylmethylamino)-2H-1,2,4-triazin-3-one is a heterocyclic compound that features a triazine ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyridin-2-ylmethylamino)-2H-1,2,4-triazin-3-one typically involves the reaction of pyridine-2-carboxaldehyde with aminoguanidine under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the triazine ring. The reaction conditions often include refluxing in ethanol or methanol with a catalytic amount of acid, such as hydrochloric acid or acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent recovery and recycling processes are implemented to reduce waste and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(pyridin-2-ylmethylamino)-2H-1,2,4-triazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(pyridin-2-ylmethylamino)-2H-1,2,4-triazin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(pyridin-2-ylmethylamino)-2H-1,2,4-triazin-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The triazine ring and pyridine moiety play crucial roles in these interactions, providing the necessary structural framework for binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(pyridin-2-ylmethylamino)-2H-1,2,4-triazin-3-one is unique due to its specific combination of a triazine ring and a pyridine moiety, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and advanced materials .

Properties

IUPAC Name

5-(pyridin-2-ylmethylamino)-2H-1,2,4-triazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c15-9-13-8(6-12-14-9)11-5-7-3-1-2-4-10-7/h1-4,6H,5H2,(H2,11,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYZPVOKSSHWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC(=O)NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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